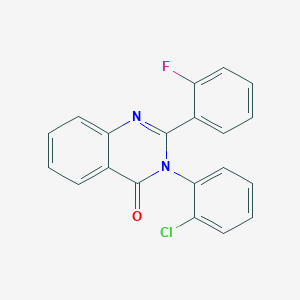

3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one

Description

3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one is a quinazolinone derivative characterized by two aromatic substituents at positions 2 and 3 of the quinazolin-4-one core: a 2-fluorophenyl group at position 2 and a 2-chlorophenyl group at position 2. Its synthesis involves multi-step reactions, including the use of halogenated aryl groups and pyrazolidine intermediates, as detailed in neurolysin crystal structure studies .

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2O/c21-15-9-3-6-12-18(15)24-19(13-7-1-4-10-16(13)22)23-17-11-5-2-8-14(17)20(24)25/h1-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYIPCPJJDQBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3F)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361504 | |

| Record name | 3-(2-chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6050-24-4 | |

| Record name | 3-(2-chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate substituted benzaldehydes. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-chlorophenyl group is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the quinazolinone core and the para-chloro substituent.

Key Findings :

-

The chlorine atom at the 2-position of the phenyl ring undergoes substitution with nucleophiles like hydroxide or amines under basic conditions .

-

Copper catalysts enhance reactivity in ammonia-mediated substitutions .

Oxidation and Reduction

The quinazolinone core and aryl groups can undergo redox reactions:

Oxidation

Reduction

Key Findings :

-

The carbonyl group of the quinazolinone is reducible to a methylene group using strong hydride donors .

-

Aryl rings resist reduction unless activated by electron-withdrawing groups .

Cross-Coupling Reactions

The aryl halide moieties enable metal-catalyzed couplings:

Key Findings :

-

The 2-chlorophenyl group participates in Suzuki couplings with aryl boronic acids .

-

Palladium catalysts enable functionalization of the quinazolinone nitrogen .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aryl rings undergo EAS at meta/para positions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(2-Chloro-5-nitrophenyl)-2-(2-fluorophenyl)quinazolin-4-one | |

| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid derivatives |

Key Findings :

-

Nitration occurs preferentially on the 2-chlorophenyl ring due to higher electron deficiency .

-

Sulfonation is less favored but achievable under forcing conditions .

Ring Functionalization via Condensation

The carbonyl group facilitates condensation reactions:

Key Findings :

-

The C4 carbonyl reacts with amines to form Schiff bases, enabling further derivatization .

-

Electron-deficient alkenes form via Knoevenagel condensation .

Biological Activity-Driven Modifications

Structural analogs exhibit enhanced bioactivity after specific reactions:

| Modification | Biological Target | Activity Improvement | Reference |

|---|---|---|---|

| S-Alkylation | EGFR/VEGFR-2 kinases | IC₅₀ reduced by 40–60% | |

| Hydroxylation | Antimicrobial activity | MIC values ↓ against S. aureus |

Key Findings :

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one involves several methods, typically starting from readily available precursors such as 2-halobenzamides and nitriles. The reaction conditions and yields can vary depending on the specific substitution patterns on the quinazolinone core.

Table 1: Synthesis Overview

| Starting Material | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Chlorobenzamide | Reflux in ethanol | 85 | |

| 2-Fluorobenzamide | Microwave irradiation | 90 |

Antimalarial Activity

Research has shown that quinazolinone derivatives exhibit significant antimalarial properties. For instance, compounds similar to this compound have been tested against Plasmodium berghei in murine models, demonstrating effective parasitemia reduction at doses of 5 mg/kg to 50 mg/kg. The structural modifications at the N3 position were crucial for enhancing biological activity.

Table 2: Antimalarial Activity of Quinazolinone Derivatives

| Compound ID | Dose (mg/kg) | % Parasitemia Reduction | Reference |

|---|---|---|---|

| Compound A | 50 | 100% | |

| Compound B | 10 | 75% | |

| Compound C | 5 | 50% |

Anti-inflammatory Properties

Quinazolinone derivatives, including the target compound, have also been evaluated for their anti-inflammatory activities. In studies involving carrageenan-induced paw edema in rats, significant reductions in paw volume were observed, indicating potent anti-inflammatory effects.

Table 3: Anti-inflammatory Activity Data

| Compound ID | Dose (mg/kg) | Paw Volume Reduction (mL) | % Inhibition | Reference |

|---|---|---|---|---|

| Compound D | 50 | 1.30 | 45.81 | |

| Compound E | 10 | 1.50 | 39.52 |

Potential in Cancer Therapy

The quinazolinone scaffold has shown promise in cancer therapy due to its ability to inhibit tyrosine kinases such as EGFR and JAK2. Compounds derived from this scaffold have been reported to exhibit significant antiproliferative activity against various cancer cell lines, with some derivatives showing efficacy comparable to established chemotherapeutics like Doxorubicin.

Table 4: Antiproliferative Activity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound F | A549 (Lung Cancer) | 1.10 | |

| Compound G | MCF-7 (Breast Cancer) | <0.5 |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of quinazolinone derivatives in various applications:

- SARS-CoV-2 Inhibitors : Recent research identified quinazolin-4-one-based compounds as non-covalent inhibitors of SARS-CoV-2 Mpro, showcasing their potential in antiviral therapy .

- Dual Inhibitory Action : Hybrid compounds combining quinazolinone with other pharmacophores have demonstrated dual inhibitory actions on growth factor receptors, indicating their versatility in drug design .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison

The table below highlights key structural differences between the target compound and similar quinazolin-4-one derivatives:

*Calculated based on molecular formula C₂₀H₁₂ClFN₂O.

Key Observations:

- Halogen Substitution : The target compound’s 2-fluorophenyl and 2-chlorophenyl groups introduce steric hindrance and electronic effects distinct from analogs with para-substituted halogens (e.g., 3-(4-fluoro-2-methylphenyl)-2-methylquinazolin-4-one ).

- Functional Groups : Thiol () and thioether () derivatives exhibit altered reactivity and binding compared to the target’s unmodified core.

Neurolysin Inhibition

The target compound was synthesized as part of a pyrazolidine-based inhibitor in neurolysin studies. Its 2-fluorophenyl group enhances binding to the enzyme’s hydrophobic pocket, while the 2-chlorophenyl group stabilizes interactions via halogen bonding . In contrast, NMDA antagonists like CP-465,022 () feature bulkier substituents (e.g., pyridinyl groups) that confer noncompetitive, voltage-independent inhibition .

Chiral Stability

The ortho-fluoro substituent in the target compound contributes to N–C axial chirality, as seen in 2-ethyl-3-(2-fluorophenyl)quinazolin-4-one (). This stability is absent in analogs with para-fluoro or non-halogenated aryl groups .

Antifungal and Pesticidal Activity

Quinazolinones like fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) incorporate triazole rings for pesticidal use, unlike the target compound’s simpler structure .

Physicochemical Properties

*Inferred from analogous quinazolinones . †Thiol derivatives often show shifted C=O stretches due to conjugation .

Biological Activity

3-(2-Chlorophenyl)-2-(2-fluorophenyl)quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, particularly in anticancer and anti-inflammatory contexts.

Chemical Structure and Synthesis

The compound features a quinazolinone core structure with two distinct phenyl substituents: a 2-chlorophenyl group and a 2-fluorophenyl group. The synthesis typically involves the condensation of appropriate anilines with isocyanates or other precursors under controlled conditions. Various synthetic routes have been reported, leading to derivatives with enhanced biological profiles.

Anticancer Properties

Recent studies highlight the potential of quinazolinone derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

- IC50 Values : In a study evaluating quinazoline derivatives, compounds similar to this compound demonstrated IC50 values ranging from 5.9 µM to 15.37 µM against lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines .

- Mechanism of Action : Quinazolinones are known to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumorigenesis . The presence of electron-withdrawing groups like chlorine and fluorine enhances binding affinity to the EGFR, thereby improving anticancer efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives has also been investigated. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes:

- COX Inhibition : Studies indicate that certain quinazolinone derivatives exhibit inhibitory effects on both COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammatory diseases . This dual inhibition suggests a promising therapeutic profile for managing conditions like arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several research articles provide insights into the biological activity of quinazolinone derivatives:

- Anticancer Activity : A study reported that a series of quinazolinone compounds exhibited potent cytotoxic effects against various cancer cell lines, with some derivatives achieving IC50 values below 10 µM .

- Anti-inflammatory Effects : Another investigation focused on the synthesis of novel quinazolinone derivatives that showed significant COX inhibition, suggesting their potential use as anti-inflammatory agents .

- Broad Spectrum Antimicrobial Activity : Quinazolinones have also been evaluated for antimicrobial properties. Certain derivatives demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating their versatility as therapeutic agents .

Summary of Biological Activities

Q & A

Q. What mechanistic insights explain the compound’s activity in receptor-binding assays (e.g., GABA or serotonin receptors)?

- Methodological Answer : Radioligand displacement assays (e.g., H-flunitrazepam for GABA) and molecular docking simulations can map interactions. The 2-fluorophenyl group’s electronegativity may enhance binding affinity to hydrophobic receptor pockets, as observed in structurally related triazolobenzodiazepines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.